ethyl (2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate
Overview
Description
Ethyl (2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyano group, a dimethylamino group, and an ethyl ester group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate typically involves the condensation of ethyl cyanoacetate with 4-(dimethylamino)benzaldehyde in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete condensation and formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate involves its interaction with various molecular targets and pathways. The compound’s cyano group can participate in nucleophilic addition reactions, while the dimethylamino group can enhance its solubility and reactivity. These interactions can lead to the formation of reactive intermediates that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2Z)-2-chloro-3-[4-(dimethylamino)phenyl]prop-2-enoate
- Ethyl (2Z)-3-(dimethylamino)-2-[(4-methylphenyl)carbonyl]prop-2-enoate
- 2-(dimethylamino)ethyl (2Z)-2,3-diphenylprop-2-enoate
Uniqueness
Ethyl (2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate is unique due to the presence of the cyano group, which imparts distinct reactivity and potential biological activities. The combination of the cyano group with the dimethylamino and ethyl ester groups makes this compound versatile and valuable in various chemical and biological applications.
Biological Activity
Ethyl (2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate, also known as ethyl 2-cyano-3-(4-dimethylaminophenyl)acrylate, is an organic compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications in various fields including medicinal chemistry and agriculture.
Chemical Structure and Properties
This compound has a unique chemical structure characterized by the presence of a cyano group, an ethyl ester group, and a dimethylamino group. Its molecular formula is , and it has a molecular weight of 244.29 g/mol.
Structural Features:
- Cyano Group: Contributes to the compound's reactivity.
- Dimethylamino Group: Enhances solubility and may influence biological interactions.
- Ethyl Ester Group: Provides stability and can participate in various chemical reactions.
Synthesis
The synthesis of this compound typically involves the condensation of ethyl cyanoacetate with 4-(dimethylamino)benzaldehyde in the presence of a base like sodium ethoxide under reflux conditions. This method allows for efficient formation of the desired product with good yields.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Preclinical studies indicate that it may inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways, which are crucial for programmed cell death.
Case Study: Anticancer Effects
In a study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency against specific cancer types .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Nucleophilic Addition Reactions: The cyano group can participate in nucleophilic addition, influencing various metabolic pathways.
- Reactive Intermediates Formation: The compound can form reactive intermediates that may exert cytotoxic effects on target cells.
- Enhanced Solubility: The dimethylamino group increases solubility in biological systems, facilitating better bioavailability.
Research Applications
This compound is being explored for various applications:
- Medicinal Chemistry: As a lead compound in drug development for antimicrobial and anticancer therapies.
- Agricultural Chemistry: Potential use as an agrochemical due to its biological activity against plant pathogens.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
Ethyl (E)-2-cyano-3-(4-(dimethylamino)phenyl)acrylate | Structure | Similar antimicrobial properties |
Ethyl (E)-3-(dimethylamino)-2-cyanoacrylate | Structure | Exhibits lower anticancer activity |
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-4-18-14(17)12(10-15)9-11-5-7-13(8-6-11)16(2)3/h5-9H,4H2,1-3H3/b12-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWFWHASAAPOLK-XFXZXTDPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)N(C)C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC=C(C=C1)N(C)C)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1886-52-8 | |
Record name | NSC51271 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51271 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ETHYL ALPHA-CYANO-4-(DIMETHYLAMINO)CINNAMATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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